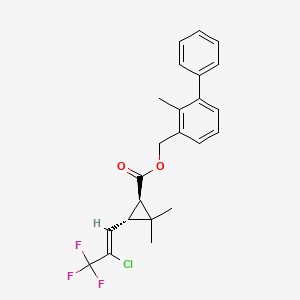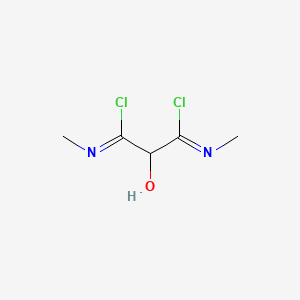
4-Methyldiphenylmethane-3,4-diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyldiphenylmethane-3,4-diisocyanate is a chemical compound belonging to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes. This compound is characterized by the presence of two isocyanate groups attached to a diphenylmethane structure with a methyl substitution.
Méthodes De Préparation
The synthesis of 4-Methyldiphenylmethane-3,4-diisocyanate typically involves the reaction of 4-methyldiphenylmethane with phosgene. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the safe handling of phosgene, which is highly toxic. Industrial production methods may involve continuous flow reactors to enhance safety and efficiency .
Analyse Des Réactions Chimiques
4-Methyldiphenylmethane-3,4-diisocyanate undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and amines.
Applications De Recherche Scientifique
4-Methyldiphenylmethane-3,4-diisocyanate is extensively used in scientific research and industrial applications:
Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its reactivity with biological molecules.
Industry: Utilized in the production of adhesives, sealants, and elastomers
Mécanisme D'action
The mechanism of action of 4-Methyldiphenylmethane-3,4-diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form stable urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the compound acts as a cross-linking agent .
Comparaison Avec Des Composés Similaires
4-Methyldiphenylmethane-3,4-diisocyanate can be compared with other isocyanates such as:
Methylene diphenyl diisocyanate (MDI): Widely used in the production of polyurethanes, similar in structure but without the methyl substitution.
Toluene diisocyanate (TDI): Another commonly used isocyanate in the production of flexible foams.
Hexamethylene diisocyanate (HDI): Used in the production of coatings and elastomers
The uniqueness of this compound lies in its specific reactivity profile and the presence of a methyl group, which can influence its physical and chemical properties.
Propriétés
Numéro CAS |
75790-84-0 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-isocyanato-4-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h2-7,9H,8H2,1H3 |
Clé InChI |
OYVQDJGKYZFGDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)







![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)



